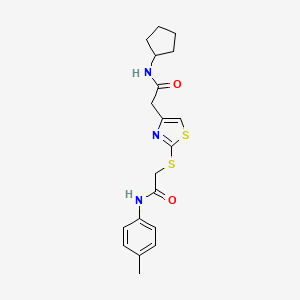

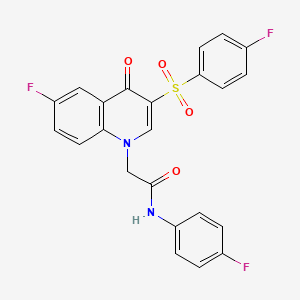

![molecular formula C26H28FN3O4S B2498384 N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide CAS No. 451481-82-6](/img/structure/B2498384.png)

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of analogs similar to N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide involves complex procedures, often starting with the preparation of 4-nitropyridin-2-yl precursors followed by nitro substitution reactions. Such methods have been applied in creating PET tracers for studying serotonin 5-HT(1A) receptors, showing the intricacies involved in the synthesis of structurally related compounds (García et al., 2014).

Molecular Structure Analysis

Structural modifications and the analysis of molecular structures play a crucial role in enhancing the affinity and selectivity of compounds towards targeted receptors. For instance, derivatives of similar compounds have shown that modifications in the amide bond and alkyl chain length significantly influence dopamine D(4) receptor affinity (Perrone et al., 2000).

Chemical Reactions and Properties

Chemical reactions involving compounds of this nature typically focus on enhancing their binding profile and selectivity towards specific receptors. The creation of chiral hydroxyl-containing derivatives has been explored to develop long-acting ligands, demonstrating the chemical reactivity and potential therapeutic applications of such molecules (Hsin et al., 2002).

Physical Properties Analysis

The physical properties, including solubility, stability, and crystalline structure, significantly affect the compound's pharmacokinetics and pharmacodynamics. Studies on analogous compounds, focusing on crystal structure and Hirshfeld surface analysis, provide insights into the intermolecular interactions and stability crucial for biological activity (Kumara et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with biological targets, selectivity, and binding affinity, are key to the compound's potential as a therapeutic agent. For instance, derivatives with specific substitutions have been shown to possess high affinity and selectivity for adenosine A2B receptors, highlighting the importance of chemical modifications in enhancing biological activity (Borrmann et al., 2009).

Aplicaciones Científicas De Investigación

PET Imaging Studies

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide is notably used in PET (Positron Emission Tomography) imaging studies. For instance, Plenevaux et al. (2000) discussed the use of [18F]p-MPPF, a compound with structural similarities to N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide, as a 5-HT1A antagonist in PET studies of serotonergic neurotransmission in animals and humans. This research highlights the compound's relevance in exploring neurological functions and disorders (Plenevaux et al., 2000).

Alzheimer's Disease Research

Kepe et al. (2006) utilized a similar compound for PET quantification of 5-HT1A receptor densities in Alzheimer's disease patients. This study underlines the compound's potential in understanding and diagnosing neurodegenerative diseases (Kepe et al., 2006).

Antioxidant Properties Studies

Malík et al. (2017) investigated the antioxidant profile of 2-alkoxyphenylcarbamic acid-based compounds containing a 4´-(substituted phenyl)piperazin-1´-yl fragment, which is structurally related to N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide. This research is significant for its insights into the antioxidant potential of such compounds (Malík et al., 2017).

Synthesis and Radiochemical Studies

The synthesis and radiochemical properties of compounds structurally similar to N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide have been extensively studied. Haka et al. (1989) discussed the nucleophilic substitution reactions for creating aromatic [18F]fluorides, highlighting the compound's utility in developing radiotracers (Haka et al., 1989).

Cancer Research

Patel et al. (2019) developed [18F]DASA-23, a radiopharmaceutical for measuring pyruvate kinase M2 levels by PET, to understand tumor metabolism in glioma. This demonstrates the compound's role in advancing cancer diagnostics and research (Patel et al., 2019).

Cocaine Abuse Treatment Research

Research by Hsin et al. (2002) into long-acting dopamine transporter ligands, such as derivatives of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine, is relevant for developing therapeutic agents for cocaine abuse. This reflects the compound's potential in addiction medicine (Hsin et al., 2002).

Propiedades

IUPAC Name |

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28FN3O4S/c1-3-19-6-4-5-7-25(19)28-26(31)23-18-22(12-13-24(23)27)35(32,33)30-16-14-29(15-17-30)20-8-10-21(34-2)11-9-20/h4-13,18H,3,14-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHAVEYWXTUBBA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H28FN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[d]thiazol-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone](/img/structure/B2498307.png)

![Ethyl 5-({[(2-methoxyphenyl)amino]carbonyl}amino)-2,6-dimethylnicotinate](/img/structure/B2498308.png)

![Ethyl 4-[(4-chloro-3-nitrophenyl)sulfonylamino]benzoate](/img/structure/B2498309.png)

![(2Z)-N-(4-fluorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide](/img/structure/B2498312.png)

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)

![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2498321.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)